molecular formula C16H23NO2 B430313 N-cycloheptyl-2-phenoxypropanamide

N-cycloheptyl-2-phenoxypropanamide

Cat. No.: B430313
M. Wt: 261.36g/mol
InChI Key: RCKJBDFHFCHMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cycloheptyl-2-phenoxypropanamide (CAS No. 349423-88-7) is a propanamide derivative characterized by a cycloheptyl group attached to the amide nitrogen and a phenoxy moiety at the second carbon of the propanamide backbone . The compound’s synthesis likely follows standard coupling reactions involving carboxylic acids and amines, as seen in structurally related analogs .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36g/mol

IUPAC Name

N-cycloheptyl-2-phenoxypropanamide

InChI

InChI=1S/C16H23NO2/c1-13(19-15-11-7-4-8-12-15)16(18)17-14-9-5-2-3-6-10-14/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3,(H,17,18)

InChI Key

RCKJBDFHFCHMEO-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1CCCCCC1)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1CCCCCC1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkyl/Substituted Alkyl Groups

Several propanamide derivatives share the 2-phenoxypropanamide core but differ in the substituents on the amide nitrogen (Table 1). For example:

  • N-(2-Methylpropyl)-2-phenoxypropanamide (CAS 37499-45-9) features a branched alkyl chain, which may influence steric interactions in binding assays .
  • N-(3-Isopropoxy-propyl)-2-phenoxypropanamide (CAS 831179-32-9) introduces an isopropoxy-propyl chain, combining ether and alkyl functionalities for intermediate polarity .

Table 1: Structural Comparison of 2-Phenoxypropanamide Derivatives

Compound Name CAS No. Nitrogen Substituent Key Structural Feature
N-Cycloheptyl-2-phenoxypropanamide 349423-88-7 Cycloheptyl Bulky aliphatic ring
N-(2-Methoxyethyl)-2-phenoxypropanamide 349421-02-9 2-Methoxyethyl Ether-linked alkyl chain
N-(2-Methylpropyl)-2-phenoxypropanamide 37499-45-9 2-Methylpropyl Branched alkyl group

These variations highlight how substituent choice modulates lipophilicity, steric bulk, and hydrogen-bonding capacity—critical factors in pharmacokinetics and target engagement.

Compounds with Aromatic or Heterocyclic Substituents

  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): This analog replaces the phenoxy group with a methoxynaphthalenyl moiety and uses a diphenylethyl amide substituent. The extended aromatic system may enhance π-π stacking interactions, while the diphenylethyl group increases hydrophobicity .
  • N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (): Incorporates a chlorophenyl group and a hydroxamic acid functionality, which could confer metal-chelating properties and antioxidant activity, as seen in similar hydroxamic acid derivatives tested in DPPH and β-carotene assays .

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